

Solubility Profile of Methyl Undecenoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl-undecenoate

Cat. No.: B8381195

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-undecenoate (CAS No. 111-81-9) is an unsaturated fatty acid methyl ester (FAME) derived from 10-undecenoic acid.^[1] Its structure consists of a long, eleven-carbon aliphatic chain with a terminal double bond and a polar methyl ester group. This bifunctional nature makes it a valuable chemical intermediate in a multitude of applications, including the synthesis of polymers, organo-modified silicones, and aromatic chemicals for the fragrance industry.^[2] It also serves as a precursor for derivatives with anti-fungal properties used in personal care and pharmaceutical formulations.^[3]

A comprehensive understanding of the solubility of methyl undecenoate in various organic solvents is paramount for its effective use. Solubility data informs process design, reaction conditions, purification strategies, and the formulation of final products. This guide provides a detailed overview of the known solubility characteristics of methyl undecenoate, outlines a standard experimental protocol for solubility determination, and presents logical workflows relevant to its application.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. Methyl undecenoate is a colorless to light yellow liquid with a characteristic oily or fatty aroma.^{[1][2][4]} Its significant nonpolar carbon chain dictates its lipophilic nature.

Table 1: Physicochemical Properties of Methyl 10-undecenoate

Property	Value	Reference
Molecular Formula	$C_{12}H_{22}O_2$	[1]
Molecular Weight	198.30 g/mol	[1] [5]
Appearance	Colorless to light yellow, clear liquid	[1] [2] [4]
Boiling Point	245-248 °C at 760 mmHg	[1] [5] [6]
Melting Point	-27.5 °C	[6]
Density	0.882 g/mL at 25 °C	[4] [5]
Refractive Index	$n_{20/D}$ 1.437	[5]

| LogP (o/w) | 4.453 - 5.3 |[\[4\]](#)[\[6\]](#) |

Solubility Profile

Methyl undecenoate's long hydrocarbon chain makes it readily soluble in nonpolar and moderately polar organic solvents, while its ester group provides limited affinity for polar solvents.[\[6\]](#) It is generally considered insoluble in water.[\[4\]](#)[\[7\]](#) While extensive quantitative data across a wide range of organic solvents is not readily available in published literature, its qualitative solubility is well-established.

Table 2: Solubility Data for Methyl 10-undecenoate

Solvent Class	Solvent	Solubility	Temperature (°C)	Quantitative Value	Reference
Polar Protic	Water	Insoluble / Slightly Soluble	20	794 µg/L	[4]
	Water	Slightly Soluble	25	4.709 mg/L (est.)	[6]
	Ethanol	Soluble	Not Specified	Data Not Available	[1]
	Propylene Glycol	Soluble	Not Specified	Data Not Available	[6]
Nonpolar / Lipophilic	Paraffin Oil	Soluble	Not Specified	Data Not Available	[6]

|| General Oils | Soluble | Not Specified | Data Not Available ||

The diagram below illustrates the relationship between the molecular structure of methyl undecenoate and its solubility characteristics.

Caption: Molecular structure influencing solubility.

Experimental Protocol: Solubility Determination

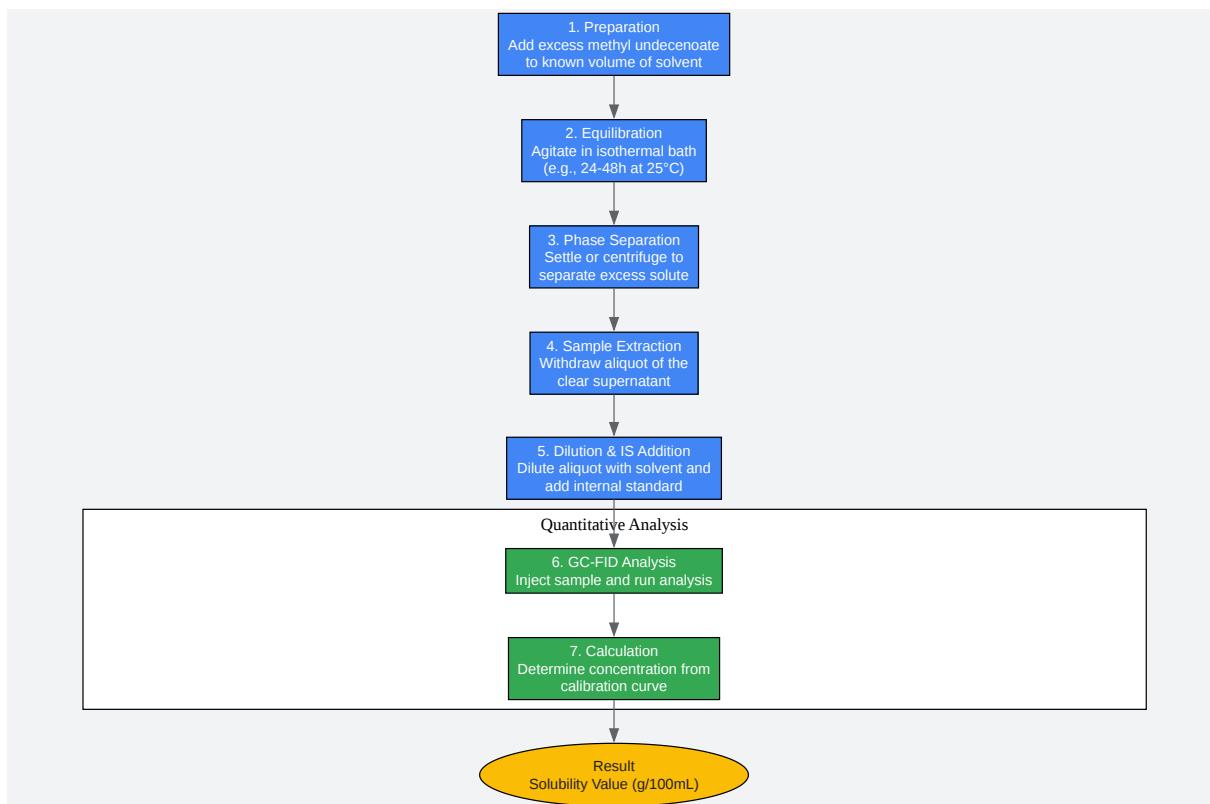
The solubility of methyl undecenoate can be accurately determined using the static equilibrium (or "shake-flask") method, a gold standard for solubility measurement.[8][9] This is followed by quantitative analysis of the saturated solution, for which Gas Chromatography with Flame Ionization Detection (GC-FID) is highly suitable for FAMEs.[10][11]

4.1 Materials and Equipment

- Solute: Methyl 10-undecenoate ($\geq 96\%$ purity)
- Solvents: High-purity organic solvents of interest

- Equipment: Analytical balance, glass vials with PTFE-lined screw caps, isothermal shaker bath or incubator, volumetric flasks, gas-tight syringes, centrifuge, Gas Chromatograph with FID.
- Internal Standard (IS): A stable compound not present in the sample, with a different retention time (e.g., methyl heptadecanoate).

4.2 Procedure: Static Equilibrium Method


- Preparation: Add an excess amount of methyl undecenoate to a series of glass vials containing a known volume (e.g., 5 mL) of the desired organic solvent. An excess is critical to ensure a saturated solution is achieved.[9][12]
- Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent.
- Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for several hours to permit the undissolved solute to settle.[9] If necessary, centrifuge the vials at the same temperature to ensure complete separation of the excess methyl undecenoate.
- Sample Extraction: Carefully extract a known aliquot of the clear, supernatant (saturated solution) using a pre-warmed syringe to avoid precipitation.
- Dilution: Immediately dilute the aliquot with a known volume of the same solvent in a volumetric flask to bring the concentration within the calibrated range of the analytical instrument. Add a precise amount of the internal standard solution during this step.

4.3 Procedure: Quantitative Analysis by GC-FID

- Calibration: Prepare a series of calibration standards of methyl undecenoate in the solvent of interest, each containing the same concentration of the internal standard. Analyze these standards by GC-FID to generate a calibration curve (peak area ratio of analyte to IS vs. concentration).

- Sample Analysis: Inject the diluted sample from step 4.2.5 into the GC system.[10]
- Calculation: Determine the concentration of methyl undecenoate in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

The following diagram outlines the experimental workflow for this protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

Conclusion

Methyl 10-undecenoate is a lipophilic compound that exhibits high solubility in common nonpolar and moderately polar organic solvents like ethanol, oils, and propylene glycol, while being poorly soluble in water.[1][6] This solubility profile is a direct consequence of its long

hydrocarbon chain. For applications requiring precise concentrations, the static equilibrium method followed by GC-FID analysis provides a robust and accurate means of determining its solubility in specific solvent systems. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals working with this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl 10-undecenoate | C12H22O2 | CID 8138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 10-UNDECENOATE | 111-81-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. METHYL 10-UNDECENOATE CAS#: 111-81-9 [m.chemicalbook.com]
- 5. 10-十一烯酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. methyl 10-undecenoate, 111-81-9 [thegoodsentscompany.com]
- 7. Methyl 9-undecenoate | C12H22O2 | CID 6435903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Identification of Methyl Ester Content from Waste Cooking Oil Using Gas Chromatographic Method | Scientific.Net [scientific.net]
- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- To cite this document: BenchChem. [Solubility Profile of Methyl Undecenoate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8381195#solubility-of-methyl-undecenoate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com